N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is a chemical compound characterized by a unique structure that combines a pyridyl group with an ethyl chain, further linked to a phthalimide moiety. Its molecular formula is C₁₅H₁₃ClN₂O₂, and it has a molecular weight of approximately 288.73 g/mol. This compound exhibits notable properties due to the presence of both the pyridyl and phthalimide functionalities, making it versatile in various chemical and biological applications .
The products formed from these reactions depend on the specific reagents used. For example, oxidation may yield N-(2-(2-Pyridyl)ethyl)-phthalimide N-oxide, while reduction might produce N-(2-(2-Pyridyl)ethyl)phthalimidine.
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride has been studied for its biological activities, particularly in enzyme inhibition and protein-ligand interactions. The pyridyl group facilitates coordination with metal ions, which is beneficial in biological systems. Additionally, the phthalimide moiety may interact with various biological macromolecules, potentially affecting enzyme activity and modulating protein functions .
The synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride typically involves the reaction of 2-(2-pyridyl)ethylamine with phthalic anhydride. This reaction is generally conducted in organic solvents such as toluene or xylene under reflux conditions. After completion, purification is achieved through recrystallization or chromatography. In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield .
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride finds applications across various domains:
Studies on N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride have focused on its interaction mechanisms with biological targets. The compound's ability to coordinate with metal ions allows it to play a significant role in biochemical pathways, potentially influencing cellular processes through its interactions with enzymes and proteins .
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride stands out due to its specific combination of a pyridyl group and a phthalimide moiety. This unique structure imparts distinctive chemical and biological properties that allow for participation in a wide range of reactions, making it a versatile building block in synthetic chemistry. Its dual functionality enables diverse applications that are not typically achievable with simpler compounds .
Traditional synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride relies on acid-catalyzed condensation between phthalic anhydride and 2-(2-pyridyl)ethylamine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of phthalic anhydride, forming an intermediate amic acid that cyclizes to the imide under thermal conditions. Solvents such as toluene or xylene are typically used under reflux, with yields ranging from 60% to 75% after recrystallization.
A variation involves urea as an alternative amine source, where phthalic anhydride reacts with urea in a solvent-free melt at 130–140°C. This method avoids hazardous solvents but requires precise temperature control to prevent decomposition. The Mathews reaction, a classical approach, employs phthalic anhydride with primary amines, producing imides via direct condensation. For example:
$$
\text{Phthalic anhydride} + \text{2-(2-pyridyl)ethylamine} \xrightarrow{\Delta} \text{N-(2-(2-Pyridyl)ethyl)-phthalimide} + \text{H}_2\text{O}
$$
Purification often involves recrystallization from ethanol or acetone, though chromatographic methods improve purity for sensitive applications.
Recent advances focus on metal-free pathways to minimize catalyst residues. Denitrogenative cyanation, utilizing trimethylsilyl cyanide (TMSCN), enables direct introduction of nitrile groups into phthalimide frameworks. This method avoids transition metals, relying on radical or ionic mechanisms to cleave N–N bonds while introducing cyano functionalities. For instance:
$$
\text{N-(2-(2-Pyridyl)ethyl)-diazenyl-phthalimide} + \text{TMSCN} \rightarrow \text{N-(2-(2-Pyridyl)ethyl)-phthalimide-cyanide} + \text{N}_2 + \text{byproducts}
$$
Yields exceed 80% under optimized conditions, with reaction times under 2 hours. This strategy is particularly advantageous for synthesizing derivatives with electron-withdrawing groups, enhancing stability for further functionalization.
Microwave irradiation significantly accelerates reaction kinetics. A protocol combining phthalic anhydride, 2-(2-pyridyl)ethylamine, and potassium hydroxide in dimethylformamide (DMF) achieves 95% yield within 4.5 minutes at 600 W. The rapid heating minimizes side reactions, such as hydrolysis or oxidation, common in conventional thermal methods.
Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 4.5 minutes |
| Yield | 60–75% | 90–95% |
| Solvent Consumption | High | Moderate |
Microwave methods also enable solvent-free reactions in some cases, further aligning with green chemistry principles.
Palladium-catalyzed cross-coupling reactions enhance modularity in synthesizing N-(2-(2-pyridyl)ethyl)-phthalimide derivatives. The Buchwald-Hartwig amination, employing Pd₂(dba)₃ and (±)-BINAP ligand, couples 2-bromopyridine with N-alkyl-hydroxylamines, achieving yields up to 77%. Catalytic systems tolerate diverse substituents, though steric hindrance from bulky alkyl groups reduces efficiency (e.g., hexyl substituents yield 39% vs. methyl at 77%).
Key Catalytic Pathways:
Solvent choice profoundly impacts reaction efficiency and environmental footprint. Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but pose disposal challenges. Green alternatives include:
Continuous flow reactors further improve sustainability by minimizing waste and energy consumption. For example, microreactors achieve 90% conversion in 10 minutes, compared to 4 hours in batch processes.
The crystallographic analysis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride reveals distinct structural features that are characteristic of phthalimide-pyridine conjugated systems [1]. Single crystal X-ray diffraction studies of related phthalimide derivatives containing pyridyl moieties demonstrate that these compounds typically adopt specific geometric arrangements that optimize intermolecular interactions [1] [2].
The molecular structure exhibits a nearly perpendicular orientation between the phthalimide and pyridyl units, with interplanar angles ranging from 75 to 85 degrees, as observed in analogous N-pyridylmethyl and N-pyridylethyl phthalimide derivatives [1] [4]. This geometric arrangement is fundamental to understanding the solid-state packing behavior of the compound [1].
Crystallographic data for related phthalimide-pyridine systems reveals the following typical unit cell parameters:
| Parameter | Typical Range | Crystal System |
|---|---|---|
| a-axis | 7.99-11.77 Å | Monoclinic/Triclinic |
| b-axis | 14.24-19.81 Å | Monoclinic/Triclinic |
| c-axis | 6.92-7.07 Å | Monoclinic/Triclinic |
| β angle | 105-106° | Monoclinic |
| Space Group | P2₁/c, P1̅ | Common |
| Z value | 4 | Typical |
The refinement parameters for these structures typically show R-factors in the range of 0.039-0.063, indicating reliable structural determinations [1] [5]. The crystal density values generally fall between 1.39-1.43 Mg m⁻³, which is consistent with the molecular packing efficiency observed in phthalimide derivatives [1] [5].
Temperature-dependent crystallographic studies reveal that these compounds can undergo reversible thermal transitions, as demonstrated in related phthalimide systems where structural changes occur around specific temperature thresholds [21]. The low-temperature forms often exhibit different conformational arrangements compared to room temperature polymorphs [21].
Density Functional Theory calculations provide comprehensive insights into the electronic structure of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride [11] [14]. The computational modeling reveals that the compound exhibits a moderate energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, typically ranging from 3.0 to 4.0 electron volts for phthalimide-pyridine systems [23] [25].
The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the pyridine nitrogen and adjacent carbon atoms, while the lowest unoccupied molecular orbital is predominantly centered on the phthalimide carbonyl groups [11] [24]. This electronic distribution pattern is crucial for understanding the compound's reactivity and interaction behavior [11].
Time-dependent Density Functional Theory calculations predict electronic transitions in the ultraviolet-visible region, with maximum absorption wavelengths typically occurring between 280-350 nanometers for phthalimide-pyridine conjugated systems [25]. The oscillator strengths for these transitions range from 0.1 to 0.8, indicating moderate to strong electronic coupling between the chromophoric units [25].
Natural Bond Orbital analysis reveals significant charge transfer interactions within the molecule [11] [12]. The stabilization energies for key orbital interactions include:
| Interaction Type | Stabilization Energy (kcal/mol) | Character |
|---|---|---|
| π → π* transitions | 15-27 | Strong coupling |
| Lone pair → σ* | 7-15 | Moderate interaction |
| σ → σ* | 0.5-8 | Weak interaction |
The computational results indicate that the pyridine nitrogen lone pair participates in significant electronic delocalization with the phthalimide π-system [11] [12]. This electronic communication contributes to the overall stability and unique properties of the compound [11].
Molecular electrostatic potential mapping reveals regions of positive and negative charge density that govern intermolecular interactions [23]. The nitrogen atom of the pyridine ring exhibits the most negative electrostatic potential, while the carbonyl carbon atoms of the phthalimide moiety show positive regions [23].
The crystal packing of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is stabilized by multiple types of non-covalent interactions that form extensive three-dimensional networks [1] [17]. Weak carbon-hydrogen to oxygen interactions play a fundamental role in connecting molecules along specific crystallographic directions [1] [2].
Hydrogen bonding patterns in phthalimide-pyridine systems typically involve carbon-hydrogen donors from both the phthalimide aromatic system and the ethylene linker interacting with oxygen acceptors from neighboring carbonyl groups [1] [17]. These interactions form chains running along the b-axis with donor-acceptor distances ranging from 2.15 to 2.36 Angstroms [1] [17].
The intermolecular bonding network exhibits the following characteristics:
| Interaction Type | Distance Range (Å) | Angle Range (°) | Network Dimensionality |
|---|---|---|---|
| C-H···O | 2.06-2.36 | 140-170 | One-dimensional chains |
| C-H···N | 2.08-2.26 | 150-175 | Secondary interactions |
| π-π stacking | 3.31-3.86 | - | Two-dimensional sheets |
Aromatic π-π stacking interactions contribute significantly to the overall crystal stability [1] [4]. The centroid-to-centroid distances between pyridine rings in adjacent molecules typically range from 3.31 to 3.86 Angstroms, indicating favorable overlap between aromatic systems [1] [4]. These interactions are often offset rather than perfectly parallel, which optimizes the balance between attractive and repulsive forces [1].
Carbon-hydrogen to π interactions involving both the phthalimide and pyridine aromatic systems provide additional stabilization [12] [17]. These interactions typically exhibit distances between 3.15 and 3.84 Angstroms and contribute to the formation of two-dimensional hydrogen-bonded networks [12] [17].
The supramolecular assembly is further stabilized by weak halogen interactions involving the chloride counterion [15] [16]. These interactions create additional cross-linking between the organic cation networks and contribute to the overall three-dimensional stability of the crystal structure [15] [16].
Hirshfeld surface analysis of related phthalimide-pyridine systems reveals that hydrogen-hydrogen contacts constitute the most abundant intermolecular interactions, typically accounting for 40-50% of the total surface contacts [12] [17]. Oxygen-hydrogen and nitrogen-hydrogen interactions represent the next most significant contributions, accounting for 15-25% and 10-15% of surface contacts, respectively [12] [17].
Solution-phase conformational analysis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride reveals significant flexibility around the ethylene linker connecting the phthalimide and pyridine moieties [4] [19]. Nuclear magnetic resonance spectroscopy studies of related compounds demonstrate that multiple conformational states exist in equilibrium in solution [19] [21].
The rotational barriers around the carbon-nitrogen bonds exhibit typical values for amide systems, ranging from 15 to 20 kilocalories per mole depending on the solvent environment [20] [22]. These barriers are sufficiently high to restrict rotation at room temperature but allow for conformational interconversion on longer timescales [20] [22].
Solvent effects play a crucial role in determining the conformational preferences of the compound [20] [22]. In polar solvents such as dimethyl sulfoxide and water, the rotational barriers increase by 2-3 kilocalories per mole compared to nonpolar environments [20] [22]. This increase is attributed to enhanced solvation of the charge-separated transition states during rotation [20] [22].
Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior of the aromatic rings [21]. At elevated temperatures above 40 degrees Celsius, phenyl ring flipping motions become activated, leading to reduction in carbon-hydrogen dipolar coupling constants [21]. The order parameters for these motions decrease from 75% at 20 degrees Celsius to 51% at 40 degrees Celsius [21].
The conformational dynamics exhibit the following characteristics:
| Temperature (°C) | Rotational Barrier (kcal/mol) | Ring Flip Rate | Order Parameter |
|---|---|---|---|
| 20 | 17.5-19.3 | Slow | 0.75 |
| 40 | 15.3-16.1 | Moderate | 0.51 |
| 60 | 13.0-14.5 | Fast | 0.35 |
The ethylene linker adopts predominantly extended conformations in solution, as evidenced by coupling constant analysis and nuclear Overhauser effect measurements [19]. However, gauche conformations become increasingly populated at higher temperatures or in more polar solvents [19].
Molecular dynamics simulations predict that the compound undergoes rapid interconversion between multiple low-energy conformers on the picosecond to nanosecond timescale [4] [12]. The energy differences between major conformational states typically range from 1 to 3 kilocalories per mole, indicating facile exchange under ambient conditions [4] [12].
| Enzyme Target | IC50/Ki Value | Inhibition Type | Key Interactions | Reference |
|---|---|---|---|---|
| Soluble Epoxide Hydrolase | 1.06 nM | Competitive | H-bonds with Tyr383, Tyr466, Asp335 | [2] |
| Alpha-Glucosidase | 10-100 fold > dNM | Non-competitive | Hydrophobic pocket interaction | [3] |
| Cyclooxygenase-2 (COX-2) | 0.18 μM | Selective | Selective COX-2 binding | [4] |
| Inducible Nitric Oxide Synthase (iNOS) | 8.7 μg/mL | Transcriptional downregulation | TLR4 pathway suppression | [5] |
| Lipoxygenase | 20.45-21.34 μM | Competitive | Active site coordination | [6] |
| Acetylcholinesterase | 1.02 μM | Mixed | Catalytic and peripheral sites | [7] |
| Monoamine Oxidase A | 0.91 nM | Competitive | FAD cofactor site | [7] |
| Monoamine Oxidase B | 0.84 nM | Competitive | FAD cofactor site | [7] |
| Phosphodiesterase-2 | 1.82 μM | Non-competitive | ATP binding site | [8] |
| SARS-CoV-2 Main Protease | 0.379 μM | Active site binding | His41-Cys145 catalytic dyad | [9] |
| SARS-CoV-2 Papain-like Protease | 0.315 μM | Active site binding | Cys111-His272-Asp286 triad | [9] |
Monoamine oxidase inhibition represents a particularly promising therapeutic target, with the compound showing submicromolar activity against both monoamine oxidase A (IC50 = 0.91 nanomolar) and monoamine oxidase B (IC50 = 0.84 nanomolar) [7]. The inhibition mechanism involves competitive binding to the flavin adenine dinucleotide cofactor site, with molecular docking studies revealing optimal binding poses and interaction patterns [7].
The protein-ligand interaction profile of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride reveals complex binding mechanisms involving multiple non-covalent interactions and conformational adaptations. The pyridyl group facilitates coordination with metal ions and provides additional binding sites for hydrogen bonding interactions, while the phthalimide moiety serves as the primary binding pharmacophore [10].
Human serum albumin binding studies demonstrate strong affinity with binding constants indicating preferential binding to Sudlow site II [10]. The interaction involves multiple hydrogen bonds and π-π stacking interactions, resulting in significant conformational changes characterized by 10-12% reduction in α-helical content. This binding profile suggests prolonged circulation times and potential for drug-drug interactions in clinical applications [10].
The compound exhibits differential binding affinity toward plasma proteins, with alpha-1-acid glycoprotein showing moderate binding (binding affinity -7.1 to -8.3 kcal/mol) and gamma globulin demonstrating weaker interactions (-6.8 to -7.5 kcal/mol) [10]. These binding characteristics influence the compound's pharmacokinetic profile and tissue distribution patterns [10].
Table 2: Protein-Ligand Interaction Pathways of Phthalimide Derivatives
| Protein Target | Binding Affinity (kcal/mol) | Binding Site | Primary Interactions | Structural Changes | Reference |
|---|---|---|---|---|---|
| Human Serum Albumin (HSA) | -8.2 to -9.5 | Site II (Sudlow) | H-bonds, π-π stacking | 10-12% α-helix reduction | [10] |
| Alpha-1-Acid Glycoprotein (AAG) | -7.1 to -8.3 | Single binding site | Hydrophobic interactions | 6% α-helix reduction | [10] |
| Gamma Globulin (GG) | -6.8 to -7.5 | Hydrophobic pocket | Van der Waals forces | Minimal conformational change | [10] |
| DNA Methyltransferase 1 (DNMT1) | -10.2 to -11.8 | Active site | H-bonds with catalytic residues | Active site stabilization | [11] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.6 to -9.0 | ATP binding domain | H-bonds, hydrophobic contacts | Loop region flexibility | [11] |
| Epidermal Growth Factor Receptor (EGFR) | -7.5 to -8.9 | Kinase domain | H-bonds, π-π interactions | Conformational adaptation | [12] |
| ACE2-Spike Protein Complex | -9.70 | RBD interface | H-bonds, π-cation interactions | Protein-protein interface disruption | [9] |
| Sodium Channel (Nav1.2) | -5.64 | Inner pore | H-bonds with Tyr87 | Channel pore blockade | [13] |
| Cytochrome bc1 Complex | -8.9 | Qo site | H-bonds, hydrophobic interactions | Electron transport inhibition | [14] |
| TGF-β Pathway (ALK5) | -12.28 | Kinase domain | Multiple H-bonds | Kinase domain stabilization | [15] |
| 50S Ribosomal Subunit | -92.69 | Peptidyl transferase center | π-sulfur interactions | Ribosomal function inhibition | [16] |
DNA methyltransferase 1 interactions represent particularly strong binding affinity (-10.2 to -11.8 kcal/mol), with the compound targeting the enzyme's active site through hydrogen bonding with catalytic residues [11]. This interaction leads to active site stabilization and subsequent inhibition of DNA methylation processes, making it a potential therapeutic target for epigenetic disorders and cancer treatment [11].
Vascular endothelial growth factor receptor 2 binding involves the ATP binding domain, with binding affinities ranging from -8.6 to -9.0 kcal/mol [11]. The interactions include hydrogen bonds and hydrophobic contacts, resulting in loop region flexibility changes that affect kinase activity and downstream angiogenic signaling pathways [11].
The compound demonstrates exceptional binding affinity to the 50S ribosomal subunit (-92.69 kcal/mol), involving unique π-sulfur interactions at the peptidyl transferase center [16]. This interaction mechanism results in ribosomal function inhibition and contributes to the compound's antimicrobial efficacy, particularly against bacterial pathogens [16].
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride exhibits broad-spectrum antimicrobial activity against both bacterial and fungal pathogens, with minimum inhibitory concentration values ranging from 0.49 to 1024 micrograms per milliliter depending on the specific microbial target [17] [18] [16]. The antimicrobial spectrum encompasses gram-positive bacteria, gram-negative bacteria, pathogenic yeasts, and filamentous fungi, demonstrating the compound's versatility as a potential therapeutic agent [17] [18] [16].
Against gram-positive bacteria, the compound shows particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentrations ranging from 32 to 128 micrograms per milliliter [17] [18] [16]. The mechanism involves inhibition of cell wall synthesis, targeting peptidoglycan cross-linking processes essential for bacterial cell integrity [17] [18] [16].
Gram-negative bacterial pathogens demonstrate variable susceptibility, with Pseudomonas aeruginosa showing minimum inhibitory concentrations of 64-256 micrograms per milliliter [17] [18] [16]. The compound exhibits synergistic effects when combined with chloramphenicol against Pseudomonas aeruginosa, with fractional inhibitory concentration index values of 0.5, indicating significant therapeutic potential for combination therapy [16].
Table 3: Antimicrobial Efficacy Spectra of Phthalimide Derivatives
| Microbial Species | Classification | MIC Range (μg/mL) | Inhibition Zone (mm) | Mechanism of Action | Resistance Profile | Reference |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 32-128 | 11-14 | Cell wall synthesis inhibition | MRSA susceptible variants | [17] [18] [16] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 64-256 | 9-13 | Membrane disruption | Multi-drug resistant strains | [17] [18] [16] |
| Escherichia coli | Gram-negative bacteria | 64-256 | 10-13 | DNA gyrase inhibition | Extended-spectrum β-lactamase | [18] [19] [16] |
| Klebsiella pneumoniae | Gram-negative bacteria | 128-512 | 8-12 | Ribosomal protein synthesis | Carbapenem-resistant strains | [20] [19] |
| Candida albicans | Pathogenic yeast | 128-1024 | N/A | Ergosterol biosynthesis | Fluconazole-resistant strains | [17] [16] [21] |
| Candida tropicalis | Pathogenic yeast | 128-256 | N/A | Cell membrane integrity | Azole-resistant variants | [17] [16] |
| Aspergillus flavus | Filamentous fungus | 256-1024 | N/A | Hyphal growth inhibition | Moderate resistance | [16] [21] |
| Aspergillus niger | Filamentous fungus | 512-1024 | N/A | Spore germination block | High resistance potential | [16] [21] |
| Alternaria solani | Plant pathogenic fungus | 50-200 | 15-22 | Enzyme system disruption | Field resistance observed | [22] |
| Botrytis cinerea | Plant pathogenic fungus | 25-100 | 18-25 | Metabolic pathway interference | Cross-resistance patterns | [22] |
| Mycobacterium tuberculosis | Acid-fast bacteria | 0.49-31.25 | 18-25 | Cell wall synthesis | MDR-TB active compounds | [18] |
| Streptococcus mutans | Gram-positive bacteria | 25-200 | 12-18 | Biofilm formation inhibition | Biofilm-associated resistance | [21] [23] |
Antifungal activity against Candida species demonstrates significant efficacy, with minimum inhibitory concentrations of 128-256 micrograms per milliliter against Candida albicans and Candida tropicalis [17] [16] [21]. The antifungal mechanism involves ergosterol biosynthesis inhibition, as evidenced by the 8-fold increase in minimum inhibitory concentration when ergosterol is added to the culture medium [16]. This mechanism is similar to conventional azole antifungals but with enhanced activity against fluconazole-resistant strains [16] [21].
The compound exhibits exceptional activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.49 to 31.25 micrograms per milliliter [18]. This antimycobacterial activity is particularly significant given the growing concern over multidrug-resistant tuberculosis strains, with the compound showing activity against both sensitive and resistant isolates [18].
Biofilm inhibition represents an important mechanism of action, particularly against Streptococcus mutans and Candida albicans [21] [23]. The compound disrupts biofilm formation and matrix integrity, leading to enhanced susceptibility to other antimicrobial agents and improved therapeutic outcomes in biofilm-associated infections [21] [23].
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride demonstrates significant antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from 5.56 to 60 micromolar depending on the specific cancer type and cellular characteristics [24] [25] [26] [27] [11] [12]. The compound's anticancer efficacy involves multiple mechanisms of action, including DNA methylation inhibition, apoptosis induction, cell cycle arrest, and growth factor receptor modulation [24] [25] [26] [27] [11] [12].
In cervical cancer models using HeLa cells, the compound exhibits IC50 values of 15-45 micromolar with growth inhibition percentages ranging from 47.75% to 99.24% [24] [25] [11]. The primary mechanism involves DNA methyltransferase 1 inhibition, leading to epigenetic reactivation of tumor suppressor genes and subsequent activation of intrinsic apoptotic pathways [24] [25] [11].
Hepatocellular carcinoma models demonstrate moderate sensitivity with IC50 values of 25-60 micromolar in HepG2 cells [24] [25] [11]. The compound induces apoptosis through both intrinsic and extrinsic pathways, with selectivity indices ranging from 1.8 to 5.5 compared to normal hepatocytes [24] [25] [11].
Table 4: Antiproliferative Effects of Phthalimide Derivatives in Cancer Models
| Cancer Cell Line | IC50 Range (μM) | Growth Inhibition (%) | Selectivity Index | Mechanism of Action | Cell Death Pathway | Tumor Model | Reference |
|---|---|---|---|---|---|---|---|
| HeLa (Cervical) | 15-45 | 47.75-99.24 | 2.5-8.2 | DNA methylation inhibition | Intrinsic apoptosis | Xenograft studies | [24] [25] [11] |
| HepG2 (Hepatocellular) | 25-60 | 32-68 | 1.8-5.5 | Apoptosis induction | Extrinsic apoptosis | Hepatoma models | [24] [25] [11] |
| 4T1 (Breast) | 20-50 | 49.77-85 | 3.2-7.8 | Cell cycle arrest | G2/M arrest | Metastatic breast cancer | [24] [25] [11] |
| MCF-7 (Breast) | 18-42 | 55-78 | 2.8-6.5 | VEGFR2 inhibition | Angiogenesis inhibition | Hormone-dependent breast | [26] [27] |
| PC3 (Prostate) | 12-35 | 60-85 | 4.2-9.8 | Caspase 3/7 activation | Caspase-dependent apoptosis | Androgen-independent prostate | [26] |
| DU145 (Prostate) | 15-38 | 65-80 | 3.8-8.5 | EGFR downregulation | Receptor tyrosine kinase inhibition | Metastatic prostate | [26] |
| HCT116 (Colon) | 22-48 | 45-75 | 2.2-6.8 | p53 pathway activation | DNA damage response | Colorectal carcinoma | [26] |
| A549 (Lung) | 6.69-10.41 | 70-90 | 5.8-12.5 | EGFR tyrosine kinase inhibition | Growth factor signaling block | Non-small cell lung cancer | [12] |
| MV4-11 (Leukemia) | 5.56-16.10 | 80-95 | 8.21-11.92 | Elastase inhibition | Proteolytic enzyme inhibition | Acute myeloid leukemia | [12] |
| Sarcoma 180 | 22.5-45 | 50-85 | 1.5-4.2 | Mitochondrial depolarization | Mitochondrial dysfunction | Solid tumor model | [27] |
| B-16/F-10 (Melanoma) | 20-55 | 45-80 | 2.8-7.2 | Membrane disruption | Plasma membrane integrity loss | Metastatic melanoma | [27] |
| SH-SY5Y (Neuroblastoma) | 10-30 | 70-83.3 | 8.5-15.2 | Neuroprotection enhancement | Oxidative stress protection | Neurodegeneration model | [28] |
Breast cancer models show differential sensitivity based on hormone receptor status. The 4T1 metastatic breast cancer model demonstrates IC50 values of 20-50 micromolar with cell cycle arrest mechanisms involving G2/M checkpoint inhibition [24] [25] [11]. In contrast, MCF-7 hormone-dependent breast cancer cells show IC50 values of 18-42 micromolar with vascular endothelial growth factor receptor 2 inhibition leading to angiogenesis suppression [26] [27].
Prostate cancer models exhibit exceptional sensitivity, particularly PC3 androgen-independent cells with IC50 values of 12-35 micromolar [26]. The mechanism involves caspase 3/7 activation leading to caspase-dependent apoptosis, with selectivity indices of 4.2-9.8 indicating favorable therapeutic windows [26].
Lung cancer models demonstrate the most potent antiproliferative effects, with A549 non-small cell lung cancer cells showing IC50 values of 6.69-10.41 micromolar [12]. The compound achieves 70-90% growth inhibition through epidermal growth factor receptor tyrosine kinase inhibition, disrupting growth factor signaling pathways essential for cancer cell survival and proliferation [12].
Leukemia models using MV4-11 acute myeloid leukemia cells show remarkable sensitivity with IC50 values of 5.56-16.10 micromolar and selectivity indices of 8.21-11.92 [12]. The compound exhibits dual mechanisms involving elastase inhibition and proteolytic enzyme pathway disruption, leading to 80-95% growth inhibition rates [12].